Trazodone
Overview
Description
Trazodone is a phenylpiperazine compound that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used as an antidepressant medication to treat major depressive disorder, anxiety disorders, and insomnia. This compound was approved for medical use in the United States in 1981 and is available as a generic medication .
Mechanism of Action
Target of Action
Trazodone is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn this compound into an antidepressant .
Biochemical Pathways
This compound is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway . This compound acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Inhibition of 7-dehydrocholesterol reductase (DHCR7) enzyme, a key enzyme in the cholesterol biosynthesis pathway, leads to elevated levels of 7-dehydrocholesterol (7-DHC) and decreased levels of desmosterol and cholesterol .
Pharmacokinetics
This compound is well-absorbed after oral administration with a bioavailability of 65% to 80% . It is heavily metabolized and activated in the liver by CYP3A4 enzyme to the active metabolite, m-chlorophenylpiperazine (mCPP) . The elimination half-life of this compound is between 4 to 15 hours .
Result of Action
This compound regulates neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It directly acts on astrocytes by regulating intracellular signaling pathways and increasing specific astrocyte-derived neurotrophic factor expression and lactate release . This compound may contribute to neuronal support by normalizing trophic and metabolic support during neuroinflammation, which is associated with neurological diseases, including major depression .
Action Environment
The effects of this compound can be influenced by environmental factors such as the presence of other drugs and the individual’s genetic makeup. For instance, this compound use during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7+/− genotype . Furthermore, the abundance of off-label use and high prescription rates of this compound might represent a risk for the development of DHCR7 heterozygous fetuses .
Biochemical Analysis
Biochemical Properties
Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Cellular Effects
This compound has been shown to have effects on human cognition . It has been used to control agitation and insomnia in Alzheimer’s disease . It also has an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . This compound may increase pressure inside the eye and cause or worsen narrow-angle glaucoma .
Molecular Mechanism
At higher doses, this compound acts as a serotonin agonist, and serotonin syndrome can develop .
Temporal Effects in Laboratory Settings
This compound has been shown to have hypnotic actions at low doses due to blockade of 5-HT 2A receptors, as well as H 1 histamine receptors and α1 adrenergic receptors . A new controlled release formulation of this compound has been introduced, which maintains effective blood this compound levels for 24 hours, while avoiding concentration peaks associated with side effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause signs of aggression and excitation, tremors, and ataxia at high doses . In a maternal exposure model, this compound treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups .
Metabolic Pathways
This compound is heavily metabolized and activated in the liver by CYP3A4 enzyme to the active metabolite, m-chlorophenylpiperazine (mCPP) . The full metabolism of this compound has not been well characterized .
Transport and Distribution
This compound is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . Food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of this compound .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its mechanism of action, it is likely that this compound localizes to the synapses in neurons where it can act on various receptors to exert its effects .
Preparation Methods
The synthesis of trazodone typically involves the reaction of 2-(3-chlorophenyl)piperazine with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. This reaction can be carried out in solvents like toluene or acetonitrile. An improved process for the preparation of this compound hydrochloride involves the reaction of the compound with an inorganic base and a catalyst, followed by precipitation at lower temperatures to isolate the this compound free base or its hydrochloride salt .
Chemical Reactions Analysis
Trazodone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as m-chlorophenylpiperazine.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the phenyl ring or the piperazine ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Trazodone has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the development of new antidepressant drugs.
Biology: It is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: this compound is extensively researched for its efficacy in treating major depressive disorder, anxiety disorders, and insomnia. .
Comparison with Similar Compounds
Trazodone is often compared with other antidepressants such as:
Amitriptyline: A tricyclic antidepressant with similar efficacy but different side effect profiles.
Fluoxetine: A selective serotonin reuptake inhibitor with a narrower range of receptor activity.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with different pharmacodynamic properties. This compound’s unique combination of serotonin receptor antagonism and reuptake inhibition sets it apart from these compounds, offering a distinct therapeutic profile with fewer side effects related to anxiety, insomnia, and sexual dysfunction
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBKPHSAVXXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045043 | |
Record name | Trazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.90e-01 g/L | |
Record name | Trazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of trazodone is not fully understood, however, it is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors. Despite the fact that trazodone is frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms including antagonism at serotonin 5-HT1a, 5-HT1c, and 5-HT2 receptor subtypes may occur. The strongest antagonism of trazodone is reported to occur at the serotonin 5-HT21c receptors, preventing serotonin uptake. In addition to acting on serotonin receptors, trazodone has been shown to inhibit serotonin transporters. The antidepressant effects of trazodone result from the inhibition of receptor uptake, which normally decreases circulating neurotransmitters, contributing to depressive symptoms., The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro. | |
Record name | Trazodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRAZODONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ | |
Record name | TRAZODONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
19794-93-5 | |
Record name | Trazodone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19794-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trazodone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trazodone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRAZODONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C | |
Record name | Trazodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRAZODONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.